molecular formula C7H11N3 B2487369 2-(6-Methylpyrazin-2-yl)ethan-1-amine CAS No. 1525453-91-1

2-(6-Methylpyrazin-2-yl)ethan-1-amine

Cat. No. B2487369
CAS RN: 1525453-91-1
M. Wt: 137.186
InChI Key: AOAJDETVBPDOCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 6-methylpyrazine-2-yl-amines, including compounds like 2-(6-Methylpyrazin-2-yl)ethan-1-amine, has been developed through a convenient two-stage process starting from commercially available materials. This method involves the synthesis of (6-chloro-pyrazin-2-yl)-acetic acid via arylation of diethyl malonate and subsequent amination conditions allowing simple and efficient access to the desired pyrazines (Colbon, Foster, Giles, Patel, & Singleton, 2008).

Molecular Structure Analysis

The molecular structure of related compounds, such as 1-(5-methyl-1H-indol-6-yl)ethan-1-one and its derivatives, has been elucidated through single-crystal X-ray diffraction analysis, highlighting the importance of hydrogen bonding and π-π stacking interactions in stabilizing the molecular structure. These findings are crucial for understanding the structural behavior of similar pyrazine derivatives (Kukuljan, Kranjc, & Perdih, 2016).

Chemical Reactions and Properties

The chemical reactivity of 2,6-dichloropyrazine derivatives towards amination has been extensively studied, leading to the synthesis of mono-substituted or bis-substituted products, which showcases the versatility of these compounds in undergoing various chemical transformations (Hou & Matsuoka, 1993).

Physical Properties Analysis

The physical properties of pyrazine derivatives, including their crystal and molecular structures, have been characterized by spectroscopic methods and single-crystal X-ray analysis. These studies provide insights into the compound's stability, conformation, and intermolecular interactions, which are essential for predicting its behavior in different environments (Odell, McCluskey, Failes, & Tiekink, 2007).

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Process : 2-(6-Methylpyrazin-2-yl)ethan-1-amine can be synthesized through a two-stage process involving the synthesis of (6-chloro-pyrazin-2-yl)-acetic acid and subsequent amination, providing efficient access to the intended pyrazines (Colbon et al., 2008).
  • Structural Evaluation : The compound has been used in the synthesis and structural evaluation of derivatives like 1-(5-methyl-1H-indol-6-yl)ethan-1-one, showcasing its role in creating complex molecular structures (Kukuljan et al., 2016).

Catalysis and Chemical Reactions

  • Catalyst in Ethylene Dimerization : Certain derivatives like (imino)pyridine ligands related to 2-(6-Methylpyrazin-2-yl)ethan-1-amine have been used in creating palladium complexes that act as catalysts for ethylene dimerization (Nyamato et al., 2015).
  • Oligomerization Studies : Nickel(II) complexes chelated by (amino)pyridine ligands, which are structurally related to this compound, have been explored for ethylene oligomerization, contributing to the understanding of such reactions (Nyamato et al., 2016).

Biological Applications

  • Inhibitory Effects : Variants of this compound have demonstrated potential as inhibitors in biochemical applications, such as the inhibition of 15-lipoxygenase, an enzyme related to inflammatory and allergic reactions (Asghari et al., 2016).
  • Antimicrobial Activities : Derivatives have been synthesized and evaluated for antimicrobial activities, showing effectiveness against various bacterial and yeast species (Behbehani et al., 2011).

Photophysical Properties

  • Fluorescent Imaging : Compounds with naphthalimide pendant groups, structurally related to 2-(6-Methylpyrazin-2-yl)ethan-1-amine, have been used in creating polymers for positive and negative fluorescent imaging applications (Tian et al., 2002).

Corrosion Inhibition

  • Corrosion Inhibition : Certain bipyrazole compounds, which include structural motifs related to 2-(6-Methylpyrazin-2-yl)ethan-1-amine, have been studied for their inhibitory effect on the corrosion of iron in acidic solutions (Chetouani et al., 2005).

Mechanism of Action

The mechanism of action of “2-(6-Methylpyrazin-2-yl)ethan-1-amine” is not clearly recognized . More research is needed to fully understand how this compound interacts with biological systems.

Safety and Hazards

The safety information for “2-(6-Methylpyrazin-2-yl)ethan-1-amine” indicates that it may be harmful if swallowed and may cause skin irritation . It may also cause serious eye damage and may be harmful if inhaled . Proper safety precautions should be taken when handling this compound.

properties

IUPAC Name

2-(6-methylpyrazin-2-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-6-4-9-5-7(10-6)2-3-8/h4-5H,2-3,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOAJDETVBPDOCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.